molecular formula C18H15F3N8O B2378510 2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380193-33-7

2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2378510
CAS RN: 2380193-33-7
M. Wt: 416.368
InChI Key: IUWHNHVKNDNWQA-UHFFFAOYSA-N
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Description

The compound “2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrimidinone ring . It is part of the 1,2,4-triazole class of compounds, which have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-component reactions . For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . The 1,2,4-triazole ring is a key structural feature, and its hydrogen bond accepting and donating characteristics make it a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The trifluoromethyl group, the 1,2,4-triazole ring, and the other rings in the molecule can participate in various chemical reactions . The exact reactions would depend on the specific conditions and reagents used.

Future Directions

The future directions for research on this compound could include further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . Additionally, the development of new synthetic methods and the exploration of its potential applications in various fields could be areas of future research .

properties

IUPAC Name

2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N8O/c19-18(20,21)17-24-23-13-4-5-14(25-29(13)17)26-7-9-27(10-8-26)15-11-16(30)28-6-2-1-3-12(28)22-15/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWHNHVKNDNWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

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